5-Bromo-1,3-dimethyl-2-propoxybenzene
Description
Significance of Substituted Benzene (B151609) Ethers in Contemporary Organic Synthesis and Materials Science
Substituted benzene ethers, also known as alkoxybenzenes, are fundamental structural motifs in a vast array of functional molecules. In medicinal chemistry, the alkoxy group can enhance a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The size and nature of the alkyl group can be fine-tuned to optimize interactions with biological targets such as enzymes and receptors. guidechem.combldpharm.com
In the realm of materials science, substituted benzene ethers are integral to the design of advanced polymers and liquid crystals. The incorporation of these units can impart desirable characteristics such as thermal stability, chemical resistance, and specific liquid crystalline phases. The strategic placement of substituents on the benzene ring allows for precise control over the material's bulk properties.
Overview of Aryl Halide Chemistry with Emphasis on Brominated Scaffolds
Aryl halides, particularly brominated and iodinated derivatives, are workhorses in modern organic synthesis due to their capacity to participate in a wide range of cross-coupling reactions. The carbon-bromine bond, with its moderate reactivity, provides a stable yet readily functionalizable handle on the aromatic ring. This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, have revolutionized the use of aryl bromides, enabling the synthesis of intricate molecular architectures that were previously challenging to access. The reactivity of the aryl bromide can be modulated by the electronic nature of other substituents on the benzene ring.
Rationalizing the Research Focus on 5-Bromo-1,3-dimethyl-2-propoxybenzene
The specific compound, this compound, has garnered research interest due to its unique combination of structural features. The propoxy group and two methyl groups are strong activating groups, influencing the electronic properties of the benzene ring. The bromine atom at the 5-position provides a key site for further chemical modification, particularly through cross-coupling reactions.
This strategic arrangement of substituents makes it a valuable intermediate for creating a diverse library of more complex molecules. Researchers can exploit the reactivity of the bromine atom to introduce new functional groups, leading to the development of novel compounds with potential applications in pharmaceuticals and materials science.
Contextualization within Brominated Aryl Ether Literature
The study of this compound is situated within the broader context of research on brominated aryl ethers. This class of compounds is widely explored for its utility in synthesizing biologically active molecules and functional materials. The bromine atom serves as a versatile synthetic handle, allowing for the introduction of various substituents through established synthetic methodologies.
The literature on brominated aryl ethers is rich with examples of their application in the synthesis of flame retardants, pharmaceuticals, and agrochemicals. The specific substitution pattern of this compound, with its activating groups, makes it a particularly interesting subject for investigations into the synthesis of highly substituted and sterically hindered aromatic compounds.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 247080-84-8 | bldpharm.com |
| Molecular Formula | C₁₁H₁₅BrO | |
| Molecular Weight | 243.14 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Reactivity
The primary synthetic route to this compound involves the electrophilic aromatic bromination of its precursor, 1,3-dimethyl-2-propoxybenzene (B14600919).
Synthesis of 1,3-Dimethyl-2-propoxybenzene:
This precursor can be synthesized via a Williamson ether synthesis, reacting 2,6-dimethylphenol (B121312) with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base.
Bromination of 1,3-Dimethyl-2-propoxybenzene:
The bromination is typically carried out using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The activating and ortho-, para-directing influence of the propoxy and methyl groups directs the bromine atom to the 5-position.
The bromine atom in this compound is a key functional group for further synthetic transformations. It can readily participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Research and Applications
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules. Its value lies in its potential to be transformed into a variety of derivatives with tailored properties for specific applications in medicinal chemistry and materials science. The bromine atom acts as a linchpin for introducing new functionalities, making it a valuable intermediate in multi-step synthetic sequences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-dimethyl-2-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCJLAVMQLAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 1,3 Dimethyl 2 Propoxybenzene
Retrosynthetic Analysis of the 5-Bromo-1,3-dimethyl-2-propoxybenzene Framework
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, two primary disconnection strategies are considered:
C-Br Bond Disconnection: The most straightforward disconnection is the carbon-bromine bond. This suggests that the target molecule can be synthesized via electrophilic aromatic substitution, specifically the bromination of the precursor 1,3-dimethyl-2-propoxybenzene (B14600919) (1). This approach relies on controlling the regioselectivity of the bromination reaction to favor substitution at the C-5 position.
C-O Ether Bond Disconnection: An alternative disconnection breaks the ether linkage. Following the principles of the Williamson ether synthesis, this leads to two precursor fragments: a phenoxide anion derived from 5-Bromo-2,6-dimethylphenol (2) and a suitable three-carbon electrophile, such as 1-bromopropane (B46711) or 1-iodopropane. This pathway shifts the challenge from regioselective bromination of an ether to the synthesis of a pre-functionalized phenol (B47542).
Both pathways offer viable routes to the target compound, with the choice depending on precursor availability, reaction scalability, and desired control over isomeric purity.
Direct Synthesis Approaches
Based on the retrosynthetic analysis, two major forward-synthetic strategies emerge: electrophilic bromination of a pre-formed ether and the construction of the ether linkage onto a brominated phenolic core.
Electrophilic Aromatic Bromination of 1,3-dimethyl-2-propoxybenzene
This approach involves the direct bromination of 1,3-dimethyl-2-propoxybenzene. msu.edu The success of this method hinges on the directing effects of the substituents on the benzene (B151609) ring. msu.edu
The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring. youtube.com In the case of 1,3-dimethyl-2-propoxybenzene, the ring is decorated with three electron-donating groups (EDGs): one propoxy group and two methyl groups.
Activating and Directing Effects: All three substituents are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene itself. youtube.com They are also ortho, para-directors, channeling the incoming electrophile (Br+) to the positions ortho and para relative to themselves. youtube.comstudysmarter.co.uk
Analysis of Substituent Effects:
The propoxy group (-OCH₂CH₂CH₃) is a strongly activating ortho, para-director due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance.
The two methyl groups (-CH₃) are moderately activating ortho, para-directors via an inductive effect and hyperconjugation. studysmarter.co.uk
The target position, C-5, is para to the powerful propoxy directing group and ortho to the C-1 methyl group. The alternative C-4 position is ortho to the propoxy group and para to the C-3 methyl group. Generally, for strongly activating groups like alkoxy groups, the para product is often favored over the ortho product due to reduced steric hindrance. msu.edunih.gov Theoretical calculations have shown that for a π-donor substituent, the preferential order of substitution is para > ortho > meta. nih.gov Therefore, the bromination is expected to yield the 5-bromo isomer as a major product.
A variety of reagents and conditions can be employed for the bromination of activated aromatic rings, with the choice impacting yield, selectivity, and environmental footprint. organic-chemistry.orgcommonorganicchemistry.com For an activated system like 1,3-dimethyl-2-propoxybenzene, milder conditions are often sufficient and preferable to prevent over-bromination or side reactions. commonorganicchemistry.com
| Reagent System | Typical Conditions | Notes | Citations |
| Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | Inert solvent (e.g., CH₂Cl₂, CCl₄), often at low to ambient temperature. | This is the classic method, but the high reactivity can sometimes lead to a mixture of products or polybromination in highly activated systems. msu.edu | msu.edu |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (MeCN) or other polar aprotic solvents, often requires a proton source or silica (B1680970) gel. | NBS is a milder and safer source of electrophilic bromine, often providing high regioselectivity for the para position in activated rings. nih.govwku.edu The reaction can proceed at room temperature. nih.gov | nih.govwku.edu |
| Oxone® / Ammonium Bromide (NH₄Br) | Methanol (B129727) or water as solvent, ambient temperature. | This system offers a "green" alternative, avoiding hazardous molecular bromine and expensive metal catalysts. It shows high para-selectivity. organic-chemistry.org | organic-chemistry.org |
| Ionic Liquids (e.g., [Hmim][Br₃]) | Can act as both reagent and solvent. | Provides an alternative reaction medium that can enhance selectivity and simplify product workup. sci-hub.se | sci-hub.se |
Optimization involves screening different solvents and temperatures. For instance, using methanol or acetonitrile as solvents can enhance selectivity compared to water. organic-chemistry.org Lowering the reaction temperature can also improve the ratio of the desired para isomer to any ortho byproducts. nih.gov
Williamson Ether Synthesis for Propoxy Group Installation
This synthetic route involves forming the ether bond as the key step. It is a robust and widely used method for preparing both symmetrical and asymmetrical ethers via an Sₙ2 mechanism. byjus.commasterorganicchemistry.com The reaction requires an alkoxide (or phenoxide) nucleophile and a primary alkyl halide electrophile for optimal results. byjus.compressbooks.pub
In this context, the synthesis would proceed by reacting the sodium or potassium salt of 5-Bromo-2,6-dimethylphenol with a propyl halide, such as 1-bromopropane. The phenoxide is typically generated in situ by treating the phenol with a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. byjus.comwvu.edu
The critical intermediate for this pathway is 5-Bromo-2,6-dimethylphenol. Its synthesis requires the regioselective bromination of the parent phenol, 2,6-dimethylphenol (B121312) .
Synthesis of 2,6-Dimethylphenol: This starting material can be produced industrially through the ortho-alkylation of phenol with methanol over a suitable catalyst in a fluidized bed reactor. researchgate.net Another method involves the rearrangement of a tert-butyl group from 4-tert-butyl-2,6-dimethylphenol (B188804) to phenol in the presence of an acid catalyst. google.com
Bromination of 2,6-Dimethylphenol: The hydroxyl group (-OH) is a very strong activating, ortho, para-director. The two methyl groups are also ortho, para-directors. The combined effect strongly directs the incoming electrophile to the position para to the hydroxyl group (C-4), which is sterically accessible. This makes the synthesis of 4-Bromo-2,6-dimethylphenol (B182379) straightforward. However, to obtain the desired 5-bromo isomer, a different strategy might be needed, potentially involving protecting groups or a multi-step sequence similar to that used for related phenols, such as the synthesis of 5-bromo-2-methoxyphenol (B1267044) from guaiacol. chemicalbook.comgoogle.com This could involve acetylation of the hydroxyl group, followed by bromination and subsequent deacetylation. google.com
Alkylation with Propyl Halides (e.g., 1-bromopropane)
The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. masterorganicchemistry.com This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide through an S(_N)2 mechanism. masterorganicchemistry.com For the specific synthesis of the target compound, the key precursors are 5-bromo-3,5-dimethylphenol and a suitable propyl halide, such as 1-bromopropane.
The reaction proceeds by first deprotonating the hydroxyl group of 5-bromo-3,5-dimethylphenol with a base to form the more nucleophilic phenoxide anion. pharmaxchange.info This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane. The bromide ion serves as the leaving group, resulting in the formation of the desired ether, this compound. masterorganicchemistry.com Due to the S(_N)2 nature of this reaction, primary alkyl halides like 1-bromopropane are ideal substrates as they minimize the competing elimination reaction that can occur with secondary and tertiary halides. masterorganicchemistry.com
An alternative, though less direct, pathway involves the initial alkylation of 3,5-dimethylphenol (B42653) with 1-bromopropane to form 1,3-dimethyl-2-propoxybenzene, followed by electrophilic aromatic bromination. The propoxy group and the two methyl groups are ortho-, para-directing activators, which would direct the incoming bromine to the 4- and 6-positions. Bromination at the 5-position (meta to the propoxy group) would be less favored, making the synthesis from 5-bromo-3,5-dimethylphenol the more regioselective approach.
Table 1: Williamson Ether Synthesis for this compound
| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |
|---|---|---|---|---|
| 5-bromo-3,5-dimethylphenol | 1-bromopropane | Base (e.g., K₂CO₃, NaOH) | This compound | Nucleophilic Substitution (S(_N)2) |
Advanced Cross-Coupling Strategies for Constructing the Substituted Aryl Ether
Beyond classical methods, modern cross-coupling reactions offer powerful alternatives for the synthesis of aryl ethers like this compound. These catalytic methods often proceed under milder conditions and with greater functional group tolerance.
Palladium-Catalyzed C-O Cross-Coupling Reactions
Palladium-catalyzed C–O cross-coupling, often referred to as Buchwald-Hartwig etherification, has become a cornerstone method for forming aryl ether bonds. organic-chemistry.orgacs.org This reaction creates a C(sp²)–O bond by coupling an aryl halide or pseudohalide with an alcohol in the presence of a palladium catalyst and a base. youtube.com The synthesis of this compound could be envisioned by coupling 3,5-dibromo-1,3-dimethylbenzene with propanol, although selectivity could be an issue. A more controlled approach would involve coupling 5-bromo-1,3-dimethyl-2-iodobenzene with propanol, leveraging the differential reactivity of the aryl halides.
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide (formed from the alcohol and base). The final, crucial step is the reductive elimination of the aryl ether, which regenerates the Pd(0) catalyst. youtube.com A significant challenge in C-O coupling with primary alcohols is the competing β-hydride elimination from the palladium alkoxide intermediate, which can lead to reduction of the aryl halide and oxidation of the alcohol. acs.org
Ligand Design and Catalyst Optimization
The success of palladium-catalyzed C-O cross-coupling is highly dependent on the choice of ligand coordinated to the palladium center. nih.gov The ligand's role is to stabilize the catalyst, promote the desired reaction steps (oxidative addition and reductive elimination), and suppress side reactions like β-hydride elimination. acs.orgnih.gov
For C–O bond formation, ligands that are both bulky and electron-rich have proven most effective. acs.orgnih.gov
Bulky Phosphine (B1218219) Ligands: Sterically demanding ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, BrettPhos) or ferrocenyl-based ligands like Josiphos, are instrumental. nih.govthieme.dersc.org The steric bulk is thought to facilitate the C-O bond-forming reductive elimination step and promote the formation of the active monoligated Pd(0) species. nih.gov
Electron-Donating Properties: The strong σ-donating character of these ligands increases the electron density on the palladium center. nih.gov This enhanced nucleophilicity of the Pd(0) complex lowers the activation barrier for the oxidative addition of the aryl halide, which is often the rate-limiting step, especially with less reactive aryl chlorides. nih.govthieme-connect.com
Suppressing Side Reactions: Specifically for coupling with primary alcohols, bulky ligands sterically hinder the palladium alkoxide intermediate, disfavoring the conformation required for β-hydride elimination and thereby promoting the desired reductive elimination to form the ether. acs.org For instance, a novel di-1-adamantyl-substituted bipyrazolylphosphine ligand was developed specifically to facilitate the coupling of aryl halides with primary alcohols by effectively suppressing this side reaction. acs.org
Rational ligand design continues to be a key area of research to broaden the scope and efficiency of these challenging transformations. thieme-connect.comnih.gov
Reactivity Differences with Varying Aryl Halide Precursors
The nature of the halogen on the aryl precursor significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. nih.gov The rate of the oxidative addition step, which is often the first and rate-determining step in the catalytic cycle, is directly related to the carbon-halogen bond strength.
The general order of reactivity for aryl halides is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
Aryl Iodides: The C–I bond is the weakest, making aryl iodides the most reactive substrates. They undergo oxidative addition to Pd(0) complexes readily, often under mild conditions.
Aryl Bromides: Aryl bromides are very common substrates for cross-coupling and represent a good balance of reactivity and stability. thieme.denih.gov Their coupling often requires slightly more forcing conditions or more active catalyst systems compared to aryl iodides.
Aryl Chlorides: The C–Cl bond is the strongest, making aryl chlorides the most challenging coupling partners. nih.gov Their use was historically limited until the development of highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., dialkylbiarylphosphines) that can facilitate the difficult oxidative addition step. nih.govnih.gov
Aryl Sulfonates: In addition to halides, aryl sulfonates like tosylates and mesylates can also serve as electrophiles in these reactions, providing a valuable alternative derived from widely available phenols. nih.govrsc.org Their reactivity can be tuned, but they generally require highly active catalyst systems.
This reactivity trend allows for selective, sequential cross-couplings on polyhalogenated arenes by careful selection of the catalyst and reaction conditions. rsc.org
Table 3: Reactivity of Aryl Halides in Pd-Catalyzed C-O Coupling
| Aryl Halide (Ar-X) | C-X Bond Energy (approx. kcal/mol) | Relative Reactivity | Typical Conditions |
|---|---|---|---|
| Ar-I | ~65 | Highest | Mild conditions, broad ligand tolerance. |
| Ar-Br | ~81 | Intermediate | More active catalysts/ligands often needed. thieme.de |
| Ar-Cl | ~96 | Lowest | Requires highly active, bulky, electron-rich ligands (e.g., Buchwald ligands). nih.govrsc.org |
Copper-Catalyzed Alkoxylations of Aryl Bromides
The copper-catalyzed synthesis of aryl ethers, known as the Ullmann condensation or Ullmann-type reaction, is the classical method for C-O bond formation. organic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures (often >150-200 °C) and stoichiometric amounts of copper powder or copper salts. organic-chemistry.orgmdpi.com
The reaction involves the coupling of an aryl halide, such as an aryl bromide, with an alcohol in the presence of a base and a copper catalyst. For the synthesis of this compound, this would involve reacting a dihalo-dimethylbenzene precursor with propanol.
Modern advancements have significantly improved the Ullmann reaction, allowing it to proceed under much milder conditions with only catalytic amounts of copper. mdpi.com Key developments include the use of ligands to stabilize the copper catalyst and accelerate the reaction. Amino acids, such as L-proline and N,N-dimethylglycine, have been identified as particularly effective ligands, enabling C-O coupling at temperatures as low as 90 °C. acs.org Other successful systems utilize copper nanoparticles or copper(I) and copper(II) species, sometimes even without an additional ligand, by using specialized solvent systems like deep eutectic solvents. mdpi.comnih.gov These improved methods have made the copper-catalyzed alkoxylation of aryl bromides a more practical and efficient strategy, capable of handling a wide variety of substrates, including sterically hindered ones. mdpi.comnih.gov
Ligand and Additive Effects on Coupling Efficiency
The efficiency of Suzuki-Miyaura coupling reactions involving sterically hindered aryl bromides like this compound is highly dependent on the choice of ligand and additives. The two ortho-methyl groups and the ortho-propoxy group create a sterically demanding environment around the bromine atom, which can impede the oxidative addition step at the palladium center.
Bulky and electron-rich phosphine ligands are often employed to facilitate the coupling of sterically hindered substrates. These ligands promote the formation of monoligated, highly reactive palladium(0) species, which can more readily undergo oxidative addition. For di-ortho-substituted aryl halides, ligands such as AntPhos have shown high reactivity by overcoming the challenges of steric hindrance. rsc.org The use of specific ligands can also minimize side reactions like β-hydride elimination, which becomes more prevalent with sterically bulky substrates. rsc.org
Table 1: Ligand Effects on the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides (Analogous Systems)
| Ligand | Substrate | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|
| AntPhos | Di-ortho-substituted aryl bromide | Secondary alkylboronic acid | 82 | rsc.org |
| RuPhos | 5-bromo-1-phenyl-1H-pyrazole | Methyl boronic acid | 99 | rsc.org |
| BI-DIME | Tetra-ortho-substituted biaryl bromide | Arylboronic acid | High | rsc.org |
Scope and Limitations with Propyl Alcohol Derivatives
The scope of Suzuki-Miyaura reactions with substrates like this compound would involve coupling with a variety of organoboron reagents, including aryl-, heteroaryl-, and alkylboronic acids and esters. However, the steric hindrance imposed by the ortho substituents would likely necessitate carefully optimized reaction conditions, particularly for bulky coupling partners.
A significant limitation in the Suzuki-Miyaura coupling of alkylboronic acids is the potential for β-hydride elimination from the alkyl group after transmetalation to the palladium center. This side reaction can be more pronounced with secondary alkylboronic acids. rsc.org The use of specialized ligands and reaction conditions is often required to suppress this unwanted pathway and favor the desired reductive elimination to form the C-C bond. rsc.org
Nickel-Catalyzed C-O Bond Activation Approaches
Nickel-catalyzed reactions have emerged as a powerful alternative to palladium-based methods, particularly for the activation of less reactive C-O bonds in aryl ethers. nih.gov This approach could potentially be applied to this compound, targeting the C-O bond of the propoxy group.
Mechanistic Considerations for Oxidative Addition in Aryl Ethers
The activation of the C(aryl)-O bond by a low-valent nickel catalyst is a key step in these cross-coupling reactions. The generally accepted mechanism involves the oxidative addition of the C-O bond to a Ni(0) complex. nih.govresearchgate.net However, the C-O bond is significantly stronger and less reactive than a C-Br bond, making this step challenging.
The electronic properties and steric bulk of the ligands on the nickel center are crucial. N-heterocyclic carbenes (NHCs) with bulky N-alkyl substituents have been shown to be effective in promoting the coupling of a wide range of aryl ethers. nih.gov The mechanism can also be influenced by additives. For instance, the presence of an arylboronic ester and a fluoride (B91410) source can facilitate the oxidative addition step in some nickel-catalyzed systems. researchgate.net Alternative mechanisms, such as those involving Ni(I) species, have also been proposed. nih.gov
C-C Cross-Coupling for Methyl Group Introduction (if applicable, e.g., Suzuki-Miyaura with brominated dimethyl precursors)
While the target molecule already contains dimethyl groups, the introduction of an additional methyl group via cross-coupling could be a relevant transformation of a related precursor. For instance, a brominated xylene derivative could undergo a Suzuki-Miyaura reaction with a methylboronic acid or its equivalent to introduce a methyl group.
The Suzuki-Miyaura methylation of aryl halides is a well-established transformation. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. For example, the use of ligands like RuPhos has been shown to be highly effective for the methylation of heteroaromatic halides. rsc.org
Table 2: Suzuki-Miyaura Methylation of Aryl Halides (Analogous Systems)
| Substrate | Methylating Agent | Catalyst/Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| 5-bromo-1-phenyl-1H-pyrazole | Methyl boronic acid | Pd(OAc)₂/RuPhos | 99 | rsc.org |
| 5-bromo-1-phenyl-1H-pyrazole | CD₃BF₃K | Pd(OAc)₂/RuPhos | 99 | rsc.org |
Derivatization Reactions of this compound
The aryl bromide moiety in this compound is a versatile functional group that can be converted into other functionalities through various derivatization reactions.
Functionalization of the Aryl Bromide Moiety (e.g., via lithiation, Grignard formation)
The bromine atom can be exchanged for a lithium or magnesium metal, leading to the formation of highly reactive organolithium or Grignard reagents, respectively. These intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups.
Lithiation: The reaction of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in a halogen-metal exchange to form the corresponding aryllithium species. This is a very fast reaction, often occurring at -78 °C. sciencemadness.org The resulting aryllithium is a powerful nucleophile and can react with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and amides. It is important to note that direct lithiation (proton abstraction) ortho to the alkoxy or methyl groups is a possibility, but halogen-metal exchange is typically much faster for aryl bromides. sciencemadness.orgias.ac.in
Grignard Formation: The formation of a Grignard reagent would involve reacting this compound with magnesium metal. The steric hindrance from the ortho substituents might slow down the reaction, and activation of the magnesium may be necessary. Once formed, the Grignard reagent is a strong nucleophile and can be used in a variety of subsequent reactions, similar to the aryllithium reagent. However, Grignard reagents are generally less reactive and more selective than their organolithium counterparts. For sterically hindered aryl halides, the formation of Grignard reagents can be challenging. rsc.orgorganic-chemistry.org
Transformations of the Propoxy Side Chain
The propoxy group (-O-CH₂CH₂CH₃) attached to the benzene ring is an ether linkage. The transformation of this side chain primarily involves the cleavage of the ether bond. Aromatic ethers are generally stable compounds, but the ether linkage can be cleaved under specific and often harsh reaction conditions. numberanalytics.comrsc.org
Ether Cleavage:
The most common transformation of the propoxy side chain would be its cleavage to yield the corresponding phenol, 4-bromo-2,6-dimethylphenol. This reaction typically requires strong reagents.
With Strong Acids: Strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used to cleave aryl alkyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. In the case of this compound, the reaction with HBr would yield 4-bromo-2,6-dimethylphenol and 1-bromopropane.
With Lewis Acids: Lewis acids, such as boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃), are also effective reagents for the cleavage of aromatic ethers. acs.orgorganic-chemistry.org Boron tribromide is particularly efficient and often used for cleaving methyl ethers, but it is also capable of cleaving other alkyl ethers. organic-chemistry.org The reaction mechanism involves the formation of a complex between the Lewis acid and the ether oxygen, followed by the transfer of a bromide ion.
Using Thiols: Certain thiol-based reagents, in the presence of a strong base, can also be employed for the dealkylation of aromatic ethers. googleapis.com For instance, reagents like 2-(diethylamino)ethanethiol (B140849) have been shown to be effective in cleaving aromatic methyl ethers and could potentially be applied to propoxy ethers as well. organic-chemistry.org
It is important to note that the conditions required for ether cleavage can sometimes lead to other reactions on the aromatic ring, although the steric hindrance provided by the two methyl groups ortho to the propoxy group in this compound may offer some degree of protection to the ring itself.
Oxidative Cleavage:
While less common for simple alkyl ethers, oxidative cleavage of the propoxy group is a theoretical possibility, although it may not be a clean or high-yielding reaction. Strong oxidizing agents could potentially attack the benzylic-like position of the propoxy group, but this is generally more facile for benzyl (B1604629) ethers. organic-chemistry.org
Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1,3 Dimethyl 2 Propoxybenzene
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
No published studies were found that report on the multi-dimensional NMR analysis of 5-Bromo-1,3-dimethyl-2-propoxybenzene. Such studies would be essential for the definitive structural confirmation and conformational analysis of the molecule.
2D NMR Experiments (COSY, HSQC, HMBC) for Definitive Structural Assignment
There are no available COSY, HSQC, or HMBC spectra for this compound in scientific databases or publications. These 2D NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts. A COSY spectrum would confirm the proton-proton coupling network within the propoxy group and any potential couplings between the methyl groups and the aromatic protons. HSQC and HMBC experiments would be required to correlate the proton signals with their directly attached carbons and to establish long-range (2-3 bond) correlations, which are vital for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the propoxy and methyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis and Conformational Insights
Information regarding the spatial arrangement of the atoms in this compound is not available, as no NOESY experimental data has been published. A NOESY experiment would provide insights into the through-space proximity of protons, which is key to understanding the preferred conformation of the flexible propoxy group relative to the substituted benzene ring.
Dynamic NMR Studies for Rotational Barriers of the Propoxy Group
There is no literature available on the dynamic NMR (DNMR) studies of this compound. DNMR studies would be necessary to determine the rotational energy barrier of the C-O bond of the propoxy group. Such an analysis would provide valuable thermodynamic data about the conformational dynamics of the molecule.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
The characterization of this compound in the solid state using SSNMR has not been reported. SSNMR provides information about the molecular structure and dynamics in a crystalline or amorphous solid.
Carbon-13 and Bromine-79/81 SSNMR for Local Structure and Symmetry
No solid-state ¹³C or ⁷⁹/⁸¹Br NMR data is available. ¹³C SSNMR would reveal information about the crystallographic symmetry of the molecule by showing the number of distinct carbon environments in the unit cell. Furthermore, ⁷⁹Br and ⁸¹Br SSNMR are sensitive probes of the local electronic environment around the bromine atom.
Quadrupolar Interactions and Electric Field Gradient Tensor Analysis
As bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei, their SSNMR spectra would be influenced by the interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) tensor. However, no studies on the measurement or analysis of these quadrupolar interactions for this compound have been published. This data would offer a precise description of the electronic structure and bonding at the bromine site.
Distance Measurements between Carbon and Bromine via Split-Pulse PM-RESPDOR
The precise measurement of internuclear distances is crucial for the complete structural elucidation of molecules in the solid state. For organobromine compounds such as this compound, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful techniques to determine the distance between carbon and bromine atoms. One such advanced technique is the split-pulse Phase-Modulated Rotational-Echo Saturation-Pulse Double-Resonance (PM-RESPDOR) experiment. aip.org
This method is particularly advantageous for measuring distances between a spin-1/2 nucleus like ¹³C and a quadrupolar nucleus like ⁸¹Br, especially when their Larmor frequencies are close. aip.orgmiamioh.edu The standard RESPDOR experiment is modified by splitting the recoupling pulse applied to the quadrupolar nucleus, which overcomes the technical challenge of irradiating two nuclei with close Larmor frequencies simultaneously. youtube.com The split-PM-RESPDOR experiment is highly efficient for systems where the quadrupolar nucleus, such as bromine, experiences a large quadrupolar coupling. aip.org
The experiment allows for the extraction of internuclear distances through an unscaled analytical formula, providing valuable data for understanding the covalent bond and the local environment of the bromine atom on the aromatic ring. miamioh.eduyoutube.com This technique has been successfully demonstrated on ¹³C-¹Br systems, making it a highly beneficial tool for the detailed structural analysis of bromo-compounds. aip.org
Single-Crystal X-ray Diffraction Analysis
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the principles of this technique allow for a hypothetical analysis based on related brominated aryl ethers.
Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional structure of this compound. This analysis would reveal the exact bond lengths, bond angles, and, crucially, the torsional angles within the molecule. Key parameters that would be determined include:
The planarity of the benzene ring.
The orientation of the propoxy group relative to the plane of the benzene ring. This is defined by the torsional angle, for example, C(1)-C(2)-O-C(propyl).
The rotational conformation of the n-propyl chain.
These conformational details are influenced by the steric hindrance imposed by the two methyl groups ortho to the propoxy substituent and the electronic effects of the bromine atom.
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, several key interactions would be anticipated:
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This is an attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as the oxygen of the propoxy group or the π-system of a neighboring aromatic ring. scribd.com
C-H···π Interactions: The hydrogen atoms of the methyl and propoxy groups can interact with the electron-rich π-system of the benzene ring of an adjacent molecule. These interactions play a significant role in the stabilization of the crystal packing.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to different crystal structures that arise from the inclusion of solvent molecules (solvates) or water (hydrates). These phenomena are of great interest as different polymorphs can exhibit distinct physical properties.
In the context of brominated aryl ethers, the potential for polymorphism arises from the different possible arrangements of the molecules in the crystal lattice, stabilized by the various intermolecular forces mentioned above. docbrown.info For instance, different packing motifs could result from variations in the strength and directionality of halogen bonds under different crystallization conditions. Studies on related compounds, such as poly(aryl ether ether ketone), have shown that polymorphism can be induced by external factors like mechanical drawing.
A comprehensive study of this compound would involve screening for different polymorphs by varying crystallization solvents, temperatures, and rates of crystal growth. Each polymorph would then be characterized by single-crystal X-ray diffraction to understand the structural differences.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and for elucidating its fragmentation pathways under ionization.
The expected exact mass of the molecular ion of this compound (C₁₁H₁₅BrO) can be calculated. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern for all bromine-containing fragments. docbrown.info
Under electron ionization (EI), the molecular ion of this compound would undergo a series of fragmentation reactions, leading to a characteristic mass spectrum. The likely fragmentation pathways are inferred from the known behavior of aryl ethers, brominated aromatic compounds, and propylbenzene. docbrown.infowhitman.edu
A primary fragmentation would be the cleavage of the C-C bond beta to the oxygen atom of the propoxy group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable oxonium ion. Another significant fragmentation pathway for aryl ethers is the cleavage of the bond between the alkyl group and the oxygen atom. whitman.edu
The key fragmentation pathways for this compound are summarized in the table below:
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 242 | [C₁₁H₁₅⁷⁹BrO]⁺• | Molecular Ion (M⁺•) |
| 213 | [C₉H₁₀⁷⁹BrO]⁺ | Loss of •C₂H₅ (beta-cleavage) |
| 199 | [C₈H₈⁷⁹BrO]⁺ | Loss of •C₃H₇ (alpha-cleavage of the ether bond) |
| 185 | [C₇H₅⁷⁹BrO]⁺• | McLafferty-type rearrangement with loss of propene |
| 171 | [C₆H₄⁷⁹Br]⁺ | Loss of the propoxy group and a methyl group |
| 157 | [C₆H₅⁷⁹Br]⁺• | Loss of the propoxy group and subsequent rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |
These proposed fragmentation pathways provide a fingerprint for the identification and structural confirmation of this compound by mass spectrometry.
Vibrational Spectroscopy (Infrared and Raman)
A comprehensive analysis of the molecular vibrations of this compound through infrared (IR) and Raman spectroscopy provides critical insights into its structural characteristics. These techniques probe the quantized vibrational states of the molecule, with each vibrational mode corresponding to a specific motion of the atoms relative to each other. The resulting spectra, which plot intensity versus frequency (typically in wavenumbers, cm⁻¹), serve as a unique molecular fingerprint.
Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes that induce a change in the molecular dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. Vibrational modes that cause a change in the molecular polarizability are Raman-active. Together, IR and Raman spectroscopy offer complementary information, allowing for a more complete assignment of the fundamental vibrational modes of the molecule.
Correlating Experimental Vibrational Modes with Theoretical Predictions
A powerful approach in modern vibrational analysis is the combination of experimental spectroscopy with quantum chemical calculations. Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the optimized molecular geometry and the harmonic vibrational frequencies. These theoretical predictions provide a basis for the detailed assignment of the experimentally observed IR and Raman bands to specific atomic motions, known as potential energy distribution (PED) analysis.
However, a detailed search of scientific literature and spectral databases did not yield specific experimental or theoretically calculated vibrational spectroscopy data for this compound. While methodologies for such analysis are well-established, and data exists for structurally related compounds, no published studies were found that focus on the specific vibrational modes of this compound.
Therefore, the creation of data tables correlating experimental and theoretical vibrational modes for this specific compound is not possible at this time. The generation of such data would require either direct experimental measurement of the IR and Raman spectra of this compound or the performance of new, specific quantum chemical calculations.
Computational and Theoretical Investigations of 5 Bromo 1,3 Dimethyl 2 Propoxybenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
DFT has become a standard tool in computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of 5-Bromo-1,3-dimethyl-2-propoxybenzene would typically involve the following analyses:
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would also entail an analysis of the conformational landscape, particularly concerning the rotation of the propoxy group. The relative energies of different conformers (rotational isomers) would be calculated to identify the most stable conformations and the energy barriers between them.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. An analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species. The MEP map would highlight regions of negative potential (rich in electrons) and positive potential (electron-deficient), providing insights into intermolecular interactions and the molecule's reactivity.
Aromaticity is a fundamental concept in organic chemistry, and various computational indices (such as the Nucleus-Independent Chemical Shift, NICS) can be used to quantify the degree of aromaticity in the benzene (B151609) ring of this compound. Furthermore, a computational study could systematically investigate how the bromo, dimethyl, and propoxy substituents influence the electronic structure and stability of the benzene ring.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases
While DFT calculations provide information about static molecules, MD simulations are used to study the dynamic behavior of molecules over time, typically in a solvent or other condensed phase.
An MD simulation of this compound would provide detailed information about the flexibility of the propoxy chain. By simulating the motion of the atoms over time, researchers could observe the transitions between different conformations and understand how the molecular environment influences the chain's dynamics. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a material.
In the absence of specific research on this compound, the detailed computational and theoretical characterization of this compound remains an open area for scientific inquiry. The application of the methods described above would undoubtedly provide valuable insights into the fundamental properties of this molecule.
Solvent Effects on Molecular Structure and Dynamics
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation, electronic properties, and dynamic behavior. Computational models can simulate these interactions to predict how this compound would behave in different solutions.
These effects are often modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for estimating bulk solvent effects on molecular geometry and energies. Explicit solvent models, used in molecular dynamics (MD) simulations, surround the target molecule with a number of individual solvent molecules. This method provides a more detailed, atomistic view of specific interactions like hydrogen bonding and allows for the study of the molecule's dynamic behavior over time.
Prediction of Spectroscopic Parameters
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data. These simulations provide a theoretical spectrum that can be used to interpret and verify experimental results or to identify the compound.
Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR spectra. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional (e.g., B3LYP, M062X) and a suitable basis set. nih.govwisc.edu
The calculation first determines the optimized molecular geometry and then computes the absolute magnetic shielding tensors for each nucleus. These absolute values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. While specific calculations for this compound are not published, the table below illustrates the typical output from such a GIAO calculation, based on data for the parent molecule, 1,3-dimethyl-2-propoxybenzene (B14600919). wisc.edu
| Atom Type | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (δ, ppm) | Typical Assignment |
|---|---|---|---|
| Aromatic C-Br | ~160-170 | ~115-125 | C5 |
| Aromatic C-O | ~30-40 | ~150-160 | C2 |
| Aromatic C-H | ~50-65 | ~120-135 | C4, C6 |
| Aromatic C-CH₃ | ~45-60 | ~125-140 | C1, C3 |
| O-CH₂ | ~110-120 | ~70-80 | Propoxy Cα |
| Aromatic CH₃ | ~160-170 | ~15-25 | Methyl Carbons |
| Aromatic H | ~24-25 | ~6.5-7.5 | Aromatic Protons |
| Propoxy CH₂ | ~27-29 | ~3.5-4.5 | Propoxy Protons (α) |
Note: The values presented are illustrative and represent typical ranges for the functional groups listed.
Simulated Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra
Vibrational (IR/Raman) Spectra: Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic positions for the optimized molecular geometry. This analysis yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., stretching, bending, twisting). DFT methods are highly effective for these calculations. researchgate.net The resulting frequencies are often systematically overestimated compared to experimental values, so a scaling factor is typically applied for better correlation. researchgate.net Analysis of the Potential Energy Distribution (PED) allows each calculated frequency to be assigned to specific functional group vibrations.
| Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|
| ~3100-3000 | Aromatic C-H Stretch |
| ~2970-2880 | Aliphatic C-H Stretch (propoxy & methyl) |
| ~1600-1550 | Aromatic C=C Stretch |
| ~1470-1430 | CH₂/CH₃ Bending |
| ~1250-1200 | Aryl-O-Alkyl Asymmetric Stretch |
| ~1100-1000 | Aryl-O-Alkyl Symmetric Stretch |
| ~650-550 | C-Br Stretch |
Note: This table contains representative frequencies for the main functional groups in the molecule, based on analyses of similar compounds. nih.gov
Electronic (UV-Vis) Spectra: The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The primary outputs are the excitation energy (in eV or nm) and the oscillator strength (f), which indicates the probability of the transition occurring. Strong absorptions are typically due to π → π* transitions within the aromatic ring.
| Transition | Calculated Wavelength (λ, nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S₀ → S₁ | ~280-295 | ~0.05 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~230-245 | ~0.15 | HOMO-1 → LUMO (π → π) |
Note: The data is illustrative of typical TD-DFT results for substituted benzene derivatives. nih.gov
Mechanistic Computational Studies for Reaction Pathways
Computational chemistry is invaluable for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the determination of energy profiles that govern reaction kinetics.
Transition State Characterization for Key Synthetic Steps
A plausible synthesis of this compound involves two key steps: the Williamson ether synthesis to attach the propoxy group to 2,6-dimethylphenol (B121312), followed by electrophilic bromination at the para position. A transition state (TS) is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products.
Computationally, a TS is located by searching for a first-order saddle point on the potential energy surface. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency. The eigenvector of this imaginary frequency corresponds to the atomic motion along the reaction coordinate, for instance, the simultaneous breaking of the O-H bond and formation of the O-Na bond during deprotonation, or the formation of the C-Br bond in the Wheland intermediate during bromination. While no specific studies exist for this compound, the methodology is standard for mapping reaction pathways.
Energy Barriers and Reaction Rate Constants
Once the energies of the reactants, transition states, and products are calculated, the energy barriers for the reaction can be determined. The activation energy (Ea) is the difference in energy between the transition state and the reactants.
Eₐ = E(Transition State) - E(Reactants)
A high energy barrier suggests a slow reaction, while a low barrier indicates a faster one. These calculated energy barriers provide critical insights into reaction feasibility and regioselectivity. For example, calculating the energy barriers for bromination at different positions on the 1,3-dimethyl-2-propoxybenzene ring would confirm why the bromine atom is directed to the C5 position (para to the strongly activating propoxy group and meta to the methyl groups).
These energy barriers can be further used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k). The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the energy barrier. Such calculations can predict how reaction rates will change with temperature, providing a comprehensive kinetic profile of the synthesis.
Research on Non-Biological QSAR Studies of this compound Remains Undocumented in Publicly Available Literature
Despite a targeted search for computational and theoretical investigations, no specific Quantitative Structure-Activity Relationship (QSAR) studies concerning the non-biological properties of this compound have been identified in publicly accessible scientific literature.
QSAR models are computational tools that correlate the chemical structure of compounds with their activities or properties. While extensively used in drug discovery and toxicology to predict biological activity, their application also extends to materials science for predicting properties like solubility, melting point, or photo-optical characteristics.
However, searches for research applying QSAR methodologies to this compound for purposes such as materials design have not yielded any relevant studies. The available information on this compound is largely limited to its synthesis, chemical identifiers, and basic physical and chemical properties listed in chemical supplier catalogs and databases. There is a notable absence of published research exploring its potential in materials science through computational modeling like QSAR.
This lack of data precludes the presentation of detailed research findings or data tables as requested. The scientific community has not, to date, published any work that would form the basis for an analysis of its non-biological structure-property relationships through QSAR.
Chemical Reactivity and Mechanistic Aspects of 5 Bromo 1,3 Dimethyl 2 Propoxybenzene
Reactivity at the Aryl Bromide Position
The bromine atom attached to the aromatic ring is a versatile handle for introducing a wide range of functional groups. Its reactivity is influenced by the electronic nature of the benzene (B151609) ring, which in this case is rendered electron-rich by the two methyl groups and the propoxy group.
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the aromatic ring to be activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.comlumenlearning.commasterorganicchemistry.com For 5-Bromo-1,3-dimethyl-2-propoxybenzene, the presence of electron-donating methyl and propoxy groups makes the benzene ring electron-rich, and thus, it is not predisposed to direct attack by nucleophiles.
For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient. This is typically achieved by the introduction of strong electron-withdrawing groups, such as a nitro group (-NO2), ortho or para to the bromine atom. wikipedia.orgchemistrysteps.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqyoutube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org The presence of the electron-withdrawing group is crucial for stabilizing this intermediate. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orguomustansiriyah.edu.iq
The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the leaving group. uomustansiriyah.edu.iq
| Reaction | Description | Typical Reagents | Key Intermediate |
| Nucleophilic Aromatic Substitution (SNAr) | Replacement of the bromine atom by a nucleophile on an activated derivative. | Strong nucleophiles (e.g., -OH, -OR, NH3) | Meisenheimer complex |
Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.orgnih.gov This reaction is particularly useful for aryl bromides and is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium or tert-butyllithium. wikipedia.orgwikipedia.orgtcnj.edu
The reaction involves the exchange of the bromine atom for a lithium atom, generating an aryllithium intermediate. wikipedia.orgmt.com This process is generally fast and efficient. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups.
For this compound, treatment with an alkyllithium reagent would yield the corresponding aryllithium compound. This intermediate can then be reacted with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to form new carbon-carbon bonds.
| Reaction Step | Description | Typical Reagents | Product Type |
| Halogen-Metal Exchange | Conversion of the aryl bromide to an aryllithium species. | n-Butyllithium, tert-Butyllithium | Aryllithium intermediate |
| Electrophilic Quench | Reaction of the aryllithium with an electrophile. | Aldehydes, Ketones, CO2, Alkyl halides | Functionalized aromatic compound |
A study on the halogen-metal exchange of bromoheterocycles demonstrated a practical method using a combination of i-PrMgCl and n-BuLi, which can be performed under non-cryogenic conditions. nih.gov This approach offers a highly selective method for performing bromo-metal exchange. nih.gov
The carbon-bromine bond in aryl bromides can undergo homolytic cleavage to form an aryl radical, which can then participate in various radical reactions. These reactions are typically initiated by radical initiators, light, or heat. libretexts.orgucr.edu
One common radical reaction is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents under radical conditions. nih.govorganic-chemistry.org For instance, a mild and practical method for the deuteration of aryl bromides has been reported using a thiyl radical catalyst and halogen-atom transfer under visible-light irradiation. rsc.org Another approach involves photochemical dehalogenation in the presence of a base and a hydrogen donor like methanol (B129727), which proceeds via a radical chain reaction. acs.org
The stability of the aryl radical intermediate is a key factor in these reactions. The general order of stability for carbon radicals is tertiary > secondary > primary. youtube.com While aryl radicals are not as stable as benzylic radicals, they are still viable intermediates in many synthetic transformations. masterorganicchemistry.com
| Reaction Type | Description | Typical Conditions/Reagents |
| Reductive Dehalogenation | Replacement of the bromine atom with a hydrogen atom. | Thiyl radical catalyst, visible light; Photochemical conditions with a hydrogen donor. |
| Radical Coupling | Formation of a new bond by reaction of the aryl radical with another species. | Radical initiators (e.g., AIBN), heat. |
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring
The benzene ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the nature of the substituents dictating the feasibility and orientation of these reactions.
Directing Effects of Bromo, Methyl, and Propoxy Substituents
The directing effects of the substituents on the aromatic ring are a critical determinant of the regioselectivity in electrophilic aromatic substitution reactions. The propoxy group (-OCH2CH2CH3) is a strong activating group and an ortho, para-director. This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic π-system through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.
The two methyl groups (-CH3) at positions 1 and 3 are also activating groups and ortho, para-directors. They exert their influence through an inductive effect, donating electron density to the ring and stabilizing the carbocation intermediate formed during electrophilic attack.
Conversely, the bromo group (-Br) is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the resonance effect, where its lone pairs can be donated to the ring, partially offsetting the inductive withdrawal and stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.
In this compound, the powerful activating and ortho, para-directing effect of the propoxy group is the dominant influence. The positions ortho to the propoxy group are already substituted with methyl groups. Therefore, the para position (C5) is the most activated and sterically accessible site for electrophilic attack. This is exemplified in the synthesis of the compound itself, which involves the bromination of 1,3-dimethyl-2-propoxybenzene (B14600919), where the bromine atom is directed to the position para to the propoxy group.
| Substituent | Position | Electronic Effect | Directing Effect |
| Propoxy (-OCH2CH2CH3) | 2 | Activating (Resonance) | ortho, para |
| Methyl (-CH3) | 1, 3 | Activating (Inductive) | ortho, para |
| Bromo (-Br) | 5 | Deactivating (Inductive), Activating (Resonance) | ortho, para |
Further Substitution Reactions
Electrophilic Aromatic Substitution: Further electrophilic substitution on this compound is directed by the existing substituents. The most likely positions for substitution are the remaining vacant positions on the ring, C4 and C6. The strong activating effect of the propoxy group, combined with the activating effect of the methyl groups, makes the ring highly nucleophilic. However, the positions ortho to the strongly activating propoxy group (C1 and C3) are blocked. The next most activated positions are ortho to the methyl groups and meta to the bromo group. Considering the cumulative directing effects, the positions at C4 and C6 are the most probable sites for further electrophilic attack. The steric hindrance from the adjacent methyl and propoxy groups might influence the regioselectivity between these two positions.
Nucleophilic Aromatic Substitution: The presence of the bromine atom on the aromatic ring allows for nucleophilic aromatic substitution reactions, where the bromide ion acts as a leaving group. While the benzene ring is electron-rich due to the activating substituents, making it generally less susceptible to nucleophilic attack, such reactions can occur under specific conditions, particularly with strong nucleophiles. For instance, the bromine atom can be replaced by other nucleophiles, a reaction that can be facilitated by the presence of electron-withdrawing groups, though none are present in this molecule. Nevertheless, reactions with strong nucleophiles like alkoxides (e.g., sodium methoxide) or amides are plausible under forcing conditions .
Stereochemical Implications in Reactivity
As this compound is an achiral molecule, discussions of stereochemistry primarily arise in the context of reactions that introduce a chiral center or involve chiral reagents or catalysts. There is currently a lack of specific documented research on stereoselective reactions involving this particular compound.
However, it is conceivable that reactions involving the propoxy group or further functionalization of the aromatic ring could lead to the formation of chiral derivatives. For example, if a substitution reaction at the C4 or C6 position were to introduce a substituent with a chiral center, the product would be a racemic mixture unless a chiral catalyst or reagent were employed to induce enantioselectivity.
Furthermore, if the propoxy group were to be modified, for instance, through oxidation of the propyl chain to introduce a chiral center, the resulting product would be chiral. The stereochemical outcome of such a reaction would depend on the nature of the oxidant and the reaction conditions.
In the absence of specific literature, the stereochemical implications remain a theoretical consideration based on the general principles of organic reactions. Future research may explore the synthesis of chiral derivatives of this compound and investigate the stereoselectivity of their reactions.
Potential Applications Non Biological and Material Science Relevance of 5 Bromo 1,3 Dimethyl 2 Propoxybenzene and Its Derivatives
Precursor in Polymer Chemistry and Advanced Materials
The molecular architecture of 5-Bromo-1,3-dimethyl-2-propoxybenzene makes it a candidate for creating high-performance polymers and materials for electronic applications. The bromine atom serves as a reactive site for polymerization, and the substituted benzene (B151609) core can be integrated into larger, functional macromolecular structures.
Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.gov These polymers consist of aromatic rings linked by flexible ether bonds. nih.gov The synthesis of PAEs often involves nucleophilic aromatic substitution reactions where an activated aryl halide is reacted with a bisphenol.
Aryl bromides are useful intermediates in these polymerization reactions. nih.govacs.org The bromine atom on a compound like this compound can be substituted to form the ether linkages that constitute the polymer backbone. While direct polymerization of this specific monomer is not widely documented, its structure is analogous to precursors used in the synthesis of specialized PAEs. For instance, in modifications of existing polymers like poly(ether ether ketone) (PEEK), surface bromination is a key step to initiate graft polymerization, which enhances properties like hydrophilicity. nih.gov Therefore, this compound could serve as a monomer or a co-monomer to introduce specific functionalities into the resulting polymer, such as tailored solubility or modified thermal characteristics due to the propoxy and dimethyl groups.
Brominated aromatic compounds are pivotal in the synthesis of materials for organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). acs.org Aryl bromides are common precursors for creating conjugated polymers and small molecules used in the active layers of these devices through cross-coupling reactions like Suzuki, Stille, or Heck reactions.
The compound this compound possesses features relevant to this field. The electron-rich nature of the alkoxy-substituted benzene ring is a desirable trait for hole-transporting materials. acs.org The bromine atom provides a reactive handle to extend the conjugated system by coupling it with other aromatic or heteroaromatic units. The dimethyl and propoxy groups can enhance the solubility of the resulting materials, which is crucial for solution-based processing and fabrication of large-area devices. Although this specific molecule may not be a final, active material itself, it represents a key building block for synthesizing more complex, functional molecules for organic electronics.
The introduction of halogen atoms like bromine into aromatic molecules can significantly influence their liquid crystalline (mesogenic) behavior. chemscene.com Bromination can alter key properties such as melting point, clearing point, and the type of liquid crystal phase formed. Brominated benzenes are often used as intermediates in the synthesis of functional liquid crystal materials. chemscene.com
The shape and polarity of this compound, with its substituted benzene core, are consistent with the structural motifs found in some liquid crystal molecules. The combination of the polar bromine atom and the flexible propoxy chain could, in a larger molecular context, help to induce or stabilize mesophases. By incorporating this molecule into a larger structure, for example by replacing the bromine with a rigid, rod-like group via a cross-coupling reaction, it is possible to design new materials that exhibit specific liquid crystalline properties for use in displays and photonic devices. chemscene.com
Building Block for Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. wikipedia.org this compound is well-suited to act as a building block in this field due to its capacity for engaging in specific and directional intermolecular forces.
Host-guest chemistry studies the formation of complexes where a "host" molecule encapsulates a "guest" molecule. wikipedia.org This recognition is driven by non-covalent interactions. While this compound itself is not a macrocyclic host, its structural elements are found in larger host systems like brominated resorcinarenes.
For example, C-hexyl-2-bromoresorcinarene, a macrocycle containing bromo-dialkoxy-benzene units, forms stable host-guest complexes with various aromatic N-oxides. beilstein-journals.orgnih.gov The binding within the host's cavity is primarily driven by C-H···π interactions between the guest and the electron-rich aromatic walls of the host. beilstein-journals.orgnih.gov The bromine atom on the resorcinarene (B1253557) influences the conformation and electronic properties of the host cavity. Studies show that the flexibility of the host allows it to adapt its shape to accommodate different guests. nih.gov This demonstrates the principle that a bromo-alkoxy-benzene unit can be a fundamental component of a larger host architecture, playing a crucial role in molecular recognition events.
Table 1: Examples of Host-Guest Interactions with a Brominated Resorcinarene Host This table is based on interactions observed with C-hexyl-2-bromoresorcinarene, a macrocyclic host containing structural units analogous to this compound.
| Guest Molecule | Primary Interaction Type | Host Conformation Change | Reference |
| Aromatic N-Oxides | C-H···π (endo-complex) | Adapts to guest size | beilstein-journals.org, nih.gov |
| 4-Phenylpyridine N-oxide | Self-inclusion of host | Guest does not bind inside | beilstein-journals.org, nih.gov |
| Rod-shaped guests | C-H···π (exo-complex) | Forms an external complex | beilstein-journals.org |
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as an oxygen or nitrogen atom. acs.orgacs.org This interaction is increasingly used as a tool in crystal engineering and supramolecular synthesis to construct well-defined architectures. nih.gov The strength of a halogen bond can be tuned, with bromine being a moderately strong and reliable donor. acs.org
The bromine atom in this compound is a potential halogen bond donor. It can interact with halogen bond acceptors on adjacent molecules to direct self-assembly into one-, two-, or three-dimensional networks. rsc.org For instance, in various crystal structures, bromo-substituted macrocycles are linked into 1-D chains through C-Br···O=C or C-Br···N interactions. rsc.org The directionality and predictability of halogen bonds make them a powerful tool for designing materials with specific topologies and properties. acs.orgnih.gov Therefore, this compound and its derivatives are promising candidates for designing novel co-crystals and other self-assembled supramolecular materials.
Table 2: Characteristics of Halogen Bonding
| Feature | Description | Relevance to this compound | Reference |
| Nature | An attractive, non-covalent interaction (R–X···Y) where X is a halogen (e.g., Br) and Y is a Lewis base (e.g., O, N). | The C-Br bond creates an electrophilic region on the bromine atom capable of acting as a donor. | acs.org |
| Strength | Comparable to hydrogen bonds, can be tuned by changing the halogen or its electronic environment. | The electron-donating alkoxy and alkyl groups may modulate the strength of the halogen bond. | acs.org, acs.org |
| Directionality | Highly directional, with the R–X···Y angle typically close to 180°. | This directionality allows for precise control over the geometry of self-assembled structures. | acs.org |
| Application | Used in crystal engineering, design of liquid crystals, and formation of supramolecular gels and materials. | Can be used to guide the assembly of this molecule into predictable, ordered solid-state structures. | nih.gov, acs.org |
Catalyst or Ligand Scaffold in Homogeneous and Heterogeneous Catalysis
The molecular architecture of this compound makes it an intriguing candidate for roles in catalysis, not as a catalyst itself, but as a precursor to sophisticated ligand scaffolds. The presence of a bromine atom on the aromatic ring is a key feature, offering a reactive handle for transformation into a coordinating group. Furthermore, the aryl ether moiety (C-O-C bond) is a robust structural element present in many complex organic molecules and natural products like lignin. nih.gov The strategic placement of the propoxy and dimethyl groups allows for fine-tuning of the electronic and steric environment around a potential metal center.
The development of novel metal-ligand complexes is crucial for advancing catalytic transformations. While direct metalation of this compound is not a primary route for ligand synthesis, its aryl bromide functionality is an ideal starting point for creating more complex coordinating molecules. Through well-established organometallic reactions, the bromine atom can be replaced by phosphorus, nitrogen, or sulfur-containing groups to create monodentate or bidentate ligands.
For instance, a Grignard reaction followed by quenching with a chlorophosphine could yield a phosphine (B1218219) ligand. The resulting arylphosphine could then be coordinated to a variety of transition metals, including palladium, rhodium, nickel, or copper, which are mainstays in cross-coupling catalysis. mdpi.com The steric bulk provided by the ortho-propoxy group and the adjacent methyl group could influence the coordination geometry and subsequent catalytic activity of the metal center, potentially enhancing selectivity in reactions. The design of such complexes is a highly active area of research, aiming to create catalysts with improved stability, activity, and selectivity for specific chemical transformations. nih.govrsc.org
The table below outlines a conceptual pathway for designing metal-ligand complexes starting from the this compound scaffold.
| Reaction Step | Reagents/Conditions | Intermediate/Product | Potential Metal Coordination | Potential Catalytic Application |
| 1. Lithiation/Grignard Formation | Mg/THF or n-BuLi | Aryllithium or Arylmagnesium bromide | - | Precursor for functionalization |
| 2. Phosphine Introduction | ClPPh₂ | (2,6-dimethyl-3-propoxy)triphenylphosphine | Pd, Ni, Rh, Ru, Cu | Cross-coupling, Hydrogenation |
| 3. Borylation | Bis(pinacolato)diboron, Pd catalyst | Borylated aryl ether | - | Precursor for Suzuki coupling |
| 4. Amination (Buchwald-Hartwig) | Amine, Pd catalyst | N-functionalized aryl ether | Ru, Ir | Asymmetric transfer hydrogenation |
This table presents hypothetical functionalization pathways for ligand synthesis based on known organometallic reactions.
These synthetic routes could generate a library of ligands with tailored properties. The choice of metal and the specific ligand structure would dictate the final application, ranging from C-C bond formation to asymmetric synthesis. nih.gov
Reference Material in Analytical Chemistry Method Development
In analytical chemistry, the accuracy and reliability of measurements depend on the availability of well-characterized reference materials. These standards are essential for method validation, instrument calibration, and quality control. While this compound is not currently a certified reference material, its stable, well-defined structure makes it a suitable candidate for specific analytical applications, particularly in the analysis of other brominated aromatic compounds.
The analysis of environmental pollutants, such as brominated flame retardants (BFRs), often requires the use of internal standards or surrogates to correct for variations in sample preparation and instrument response. nih.govmdpi.com BFRs are a diverse group of chemicals, including polybrominated diphenyl ethers (PBDEs), which are structurally related to the title compound. rsc.org Developing robust analytical methods for these compounds is a significant challenge. nih.govmdpi.com
This compound could serve as an excellent surrogate or internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) methods developed for BFRs or other brominated aromatics. acs.orgresearchgate.net Its advantages would include:
Structural Similarity: It shares the core brominated benzene structure with many analytes of interest.
Unique Retention Time: The specific substitution pattern and propoxy group would likely give it a unique retention time, separating it from target analytes and matrix interferences.
Distinct Mass Spectrum: Its fragmentation pattern in MS would be distinct, allowing for clear identification and quantification.
Commercial Availability: The compound is available from chemical suppliers, facilitating its use in methods development. sigmaaldrich.com
In practice, a known amount of this compound would be added to samples before extraction and analysis. By monitoring its recovery, analysts can correct for losses of the target analytes during the analytical procedure. For spectroscopic calibration, its well-defined structure would produce a clean spectrum (e.g., NMR, IR, UV-Vis) that could be used to verify instrument performance or as a reference point for interpreting the spectra of more complex, related molecules.
The table below summarizes hypothetical parameters for its use as a standard in a typical GC-MS method for environmental analysis.
| Analytical Parameter | Hypothetical Value/Condition | Rationale |
| GC Column | DB-5ms (or similar non-polar column) | Good separation for semi-volatile aromatic compounds. |
| Injection Mode | Splitless | To achieve low detection limits for trace analysis. |
| Temperature Program | 80°C (hold 2 min) to 300°C at 15°C/min | To ensure elution of the compound within a reasonable runtime. |
| MS Detector | Electron Ionization (EI), Selected Ion Monitoring (SIM) | EI provides reproducible fragmentation patterns; SIM enhances sensitivity. |
| Monitored Ions (m/z) | 242/244 (Molecular Ion), 200/202 (Loss of C₃H₆) | For confident identification and quantification based on isotope patterns. |
This table provides an example of how this compound could be integrated into an analytical method.
Applications in Chemical Sensors and Probes
Chemical sensors are devices that transform a chemical interaction into a measurable signal. The design of these sensors often relies on molecular recognition elements that can selectively bind to a target analyte. The structure of this compound offers a versatile platform for the development of such sensing materials.
The key to its potential use in sensors is, again, the aryl bromide moiety. This group can be readily transformed through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to attach other functional units. For example, coupling with a fluorescent molecule like a pyrene (B120774) or coumarin (B35378) derivative could yield a new fluorophore. If the binding of a target analyte to another part of the molecule (or to a receptor linked to it) were to alter the fluorescence properties (e.g., through quenching or enhancement), a fluorescent chemical probe would be created.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Sustainable Synthetic Routes and Green Chemistry Initiatives
Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 5-Bromo-1,3-dimethyl-2-propoxybenzene. Traditional bromination and etherification reactions often involve harsh conditions and the use of hazardous reagents. organic-chemistry.orgmdpi.com Green chemistry principles are guiding the development of new synthetic strategies aimed at minimizing waste, reducing energy consumption, and utilizing less toxic substances. chemrxiv.orgchemrxiv.org
One promising avenue is the use of alternative brominating agents that are safer and more selective. organic-chemistry.org For instance, reagents like N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) offer mild and highly regioselective bromination of aromatic compounds, often without the need for a catalyst. organic-chemistry.org Another approach involves in-situ generation of the brominating species, such as hypobromous acid from a bromide/bromate mixture, which enhances atom economy and avoids the direct handling of liquid bromine. rsc.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-O bonds in aryl ether synthesis. organic-chemistry.orgresearchgate.net Future work could optimize these catalytic systems for the specific synthesis of this compound, focusing on lower catalyst loadings, the use of more stable and reusable catalysts, and employing greener solvent systems like water. researchgate.netgoogle.com The development of palladacycle precatalysts has already shown success in the mild and general synthesis of methyl aryl ethers and could be adapted for propoxy derivatives. nih.gov
| Synthetic Strategy | Green Chemistry Principle Addressed | Potential Advantages |
| Catalyst-free bromination | Reduced use of auxiliary substances | Simplified purification, lower cost |
| In-situ brominating agent generation | Safer chemistry | Avoids handling of hazardous Br2 |
| Palladium-catalyzed C-O coupling | Increased reaction efficiency | High yields and functional group tolerance organic-chemistry.orgnih.gov |
| Use of aqueous solvent systems | Safer solvents | Reduced environmental impact, improved safety researchgate.net |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To optimize the sustainable synthetic routes mentioned above, a detailed understanding of reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques are increasingly being employed for the real-time, in-situ monitoring of chemical reactions. solubilityofthings.comigi-global.com This approach allows for precise control over reaction parameters, leading to improved yields and selectivity. nih.gov
For the synthesis of this compound, a combination of spectroscopic methods could be utilized. solubilityofthings.com For instance, Infrared (IR) spectroscopy can track the consumption of starting materials and the formation of the ether linkage. solubilityofthings.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about intermediates and the final product as the reaction progresses. solubilityofthings.com
Flow chemistry, a technique where reactions are carried out in a continuously flowing stream, is particularly well-suited for integrating in-situ analysis. wikipedia.orgvapourtec.com By incorporating spectroscopic flow cells into the reactor setup, chemists can continuously monitor the reaction mixture, allowing for rapid optimization and safer handling of potentially hazardous intermediates. nih.govnih.gov This technique is highly scalable and can significantly reduce reaction times compared to traditional batch processing. beilstein-journals.org
| Analytical Technique | Information Gained | Application in Synthesis |
| Infrared (IR) Spectroscopy | Functional group analysis solubilityofthings.com | Monitoring the formation of the C-O-C ether bond. |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, concentration mdpi.com | Tracking the consumption of aromatic starting material. |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure solubilityofthings.com | Identifying reaction intermediates and confirming product formation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Detecting trace byproducts and confirming product mass. solubilityofthings.com |
| Flow Chemistry with In-situ Analysis | Real-time kinetics and optimization nih.gov | Precise control over reaction conditions and improved scalability. beilstein-journals.org |
Theoretical Prediction and Design of Novel Functional Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of molecules and designing novel derivatives with desired functionalities. youtube.com By modeling the electronic structure of this compound, researchers can predict its reactivity, spectroscopic properties, and potential applications. researchgate.netacs.org
DFT studies can elucidate the electronic effects of the bromo, dimethyl, and propoxy substituents on the benzene (B151609) ring, providing insights into the regioselectivity of further functionalization reactions. nih.gov For example, calculations of frontier molecular orbitals (HOMO and LUMO) can help predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This theoretical guidance can streamline the experimental design of new synthetic targets.
Furthermore, computational methods can be used to design novel derivatives of this compound with tailored properties. nih.gov For instance, by systematically varying the substituents on the aromatic ring, it is possible to tune the electronic and optical properties for applications in materials science, such as in the development of new organic light-emitting diodes (OLEDs) or sensors. researchgate.netresearchgate.net
| Computational Method | Predicted Property | Relevance to Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity acs.org | Guiding synthetic strategies for functionalization. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra researchgate.net | Predicting optical properties of new derivatives. |
| Molecular Dynamics (MD) | Conformational analysis | Understanding intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity nih.gov | Screening for potential pharmaceutical applications. |
Integration into Complex Chemical Systems for Emerging Technologies
The structure of this compound makes it an excellent building block for the synthesis of more complex molecules with applications in emerging technologies. patsnap.com The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. patsnap.com This capability is crucial for constructing larger, functionalized polycyclic aromatic hydrocarbons (PAHs) or other complex architectures. nih.govrsc.org
In materials science, brominated aromatic compounds are used as intermediates in the synthesis of liquid crystals, chemical sensors, and flame retardants. patsnap.comgminsights.com Derivatives of this compound could be explored for similar applications, with the specific substitution pattern potentially offering unique properties. The presence of the ether group can also influence the solubility and processing characteristics of resulting materials. organic-chemistry.org
The functionalization of this compound could also lead to new molecules with biological activity. orientjchem.orgmdpi.com Aryl ethers and brominated aromatic compounds are found in a variety of pharmaceuticals and agrochemicals. nih.govpatsnap.com Future research could involve the synthesis of a library of derivatives and their screening for various biological targets.
| Area of Application | Role of this compound | Potential Outcome |
| Materials Science | Precursor for polymers or functional materials | New materials with tailored optical or electronic properties. patsnap.com |
| Organic Synthesis | Versatile building block | Efficient synthesis of complex organic molecules. nih.gov |
| Medicinal Chemistry | Scaffold for drug discovery | Identification of new bioactive compounds. nih.gov |
| Agrochemicals | Intermediate for pesticide synthesis | Development of new crop protection agents. patsnap.com |
Considerations for Scalability and Industrial Relevance (within academic scope)
While fundamental research focuses on novel synthesis and applications, considerations for scalability and industrial relevance are important for the practical impact of any new chemical entity. gminsights.com From an academic perspective, this involves exploring reaction conditions that are amenable to larger-scale production.
The transition from batch to continuous flow processing is a key strategy for improving scalability. wikipedia.org Flow chemistry offers enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater reproducibility, all of which are critical for industrial applications. nih.govnih.gov Research into the flow synthesis of this compound would be a significant step towards demonstrating its potential for larger-scale manufacturing. vapourtec.com
Furthermore, evaluating the cost-effectiveness of synthetic routes is crucial. This includes assessing the price and availability of starting materials, the efficiency of the catalyst system, and the ease of product purification. rsc.org Academic studies that demonstrate high-yield, low-waste syntheses using robust and inexpensive catalysts are more likely to attract industrial interest. The development of sustainable synthetic methods, as discussed in section 7.1, directly aligns with the growing demand for greener and more economical industrial processes. gminsights.com
Q & A
Q. What synthetic methodologies are effective for preparing 5-Bromo-1,3-dimethyl-2-propoxybenzene?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
Bromination : Introduce bromine at the 5th position via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
Methylation : Install methyl groups at positions 1 and 3 using methylating agents like methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO).
Propoxylation : Introduce the propoxy group at position 2 via nucleophilic aromatic substitution (NAS) with propyl bromide and a strong base (e.g., NaH) .
AI-driven retrosynthetic tools (e.g., Template_relevance models) can predict alternative routes, such as pre-functionalized intermediates or protective-group strategies to avoid side reactions .
Q. How is this compound characterized structurally in academic research?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the methyl groups (δ ~2.3 ppm) and propoxy chain (δ ~1.0–3.5 ppm) are diagnostic.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths/angles and validates steric effects from bulky substituents .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 259.04) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound when dealing with unstable intermediates?
Methodological Answer: Unstable intermediates (e.g., brominated precursors) require:
- Kinetic Control : Use low temperatures (–78°C) and short reaction times to minimize decomposition.
- Protective Groups : Temporarily block reactive sites (e.g., –OH) with tert-butyldimethylsilyl (TBS) groups during methylation/propoxylation steps.
- In Situ Monitoring : Techniques like FT-IR or LC-MS track intermediate stability. For example, monitor bromine loss via LC-MS peaks at m/z 179.08 (debrominated byproduct) .
AI-based synthesis planners (e.g., Reaxys models) can simulate alternative pathways with higher yields or milder conditions .
Q. What strategies are recommended for resolving contradictions between crystallographic data and computational models in structural analysis?
Methodological Answer: Discrepancies (e.g., bond-length variations >0.05 Å) arise from:
- Experimental Limitations : Thermal motion in crystals (modeled via SHELXL’s ADPs) or twinning artifacts .
- Computational Assumptions : Density Functional Theory (DFT) may underestimate steric strain from methyl/propoxy groups.
Resolution Workflow :
Cross-Validation : Compare experimental (X-ray) data with multiple computational methods (e.g., DFT, MP2).
Dynamic Analysis : Perform molecular dynamics (MD) simulations to assess conformational flexibility.
Electron Density Maps : Use SHELXE to identify residual density peaks indicating missed disorder or solvent effects .
Q. How can researchers investigate the biological activity of this compound in medicinal chemistry?
Methodological Answer:
- Target Identification : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases) using the bromine atom as a halogen-bond donor.
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying propoxy chain length) to assess activity trends.
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. For example, brominated aromatics often show antiviral potential via RNA polymerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
